Enhanced C–O Reductive Elimination at Room Temperature vs. tBuXPhos
In Pd-catalyzed C–O coupling of primary aliphatic alcohols with aryl halides, the use of the tBuBrettPhos ligand enabled effective reaction at room temperature while minimizing undesired β-hydride elimination pathways [1]. This represents a significant advancement over the structurally similar tBuXPhos ligand, which lacks the methoxy substituents on the biaryl backbone and typically requires elevated temperatures for comparable transformations [2].
| Evidence Dimension | C–O Reductive Elimination Efficiency |
|---|---|
| Target Compound Data | Effective C–O coupling of primary alcohols with (hetero)aryl bromides and chlorides at room temperature, minimizing β-hydride elimination |
| Comparator Or Baseline | tBuXPhos (and other dialkylbiaryl phosphines without 3,6-dimethoxy substitution); typical C–O coupling requires elevated temperatures |
| Quantified Difference | Qualitative: Enables room-temperature C–O coupling; tBuXPhos does not effectively promote this transformation under identical mild conditions |
| Conditions | Pd-catalyzed C–O coupling of primary alcohols with aryl halides |
Why This Matters
This differentiation is critical for procurement when coupling heat-sensitive substrates, as tBuBrettPhos-based systems uniquely enable low-temperature C–O bond construction.
- [1] Ruiz-Castillo, P. Palladium-catalyzed C-N and C-O cross-coupling reactions. Ph.D. Thesis, Massachusetts Institute of Technology, 2016. View Source
- [2] Maimone, T. J.; Buchwald, S. L. J. Am. Chem. Soc. 2010, 132, 9990-9991. View Source
